Octanedial Octanedial
Brand Name: Vulcanchem
CAS No.: 638-54-0
VCID: VC3895200
InChI: InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
SMILES: C(CCCC=O)CCC=O
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

Octanedial

CAS No.: 638-54-0

Cat. No.: VC3895200

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Octanedial - 638-54-0

Specification

CAS No. 638-54-0
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name octanedial
Standard InChI InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
Standard InChI Key OADYBSJSJUFUBR-UHFFFAOYSA-N
SMILES C(CCCC=O)CCC=O
Canonical SMILES C(CCCC=O)CCC=O

Introduction

Structural and Molecular Characteristics

Octanedial’s molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol . The compound’s structure features two aldehyde moieties (-CHO) at the terminal positions of a linear octane backbone, as confirmed by its Canonical SMILES representation (O=CCCCCCCC=O) and InChIKey (OADYBSJSJUFUBR-UHFFFAOYSA-N) . Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the aldehyde protons (δ ~9.7 ppm) and methylene groups, consistent with its dialdehyde configuration .

PropertyValueSource
Boiling Point58 °C @ 0.075 Torr
Molecular Weight142.20 g/mol
SMILESO=CCCCCCCC=O
InChIKeyOADYBSJSJUFUBR-UHFFFAOYSA-N

Synthesis and Production Methods

Enzymatic Oxidation of 1,8-Octanediol

A novel biocatalytic route employs the engineered enzyme AOX (F101S mutant of Pichia pastoris alcohol oxidase)* to oxidize 1,8-octanediol into Octanedial . This double oxidation proceeds via a two-step mechanism:

  • Primary Oxidation: The diol’s hydroxyl groups are sequentially oxidized to aldehydes, forming a hemiacetal intermediate.

  • Secondary Oxidation: The hemiacetal undergoes further oxidation to yield the dialdehyde, which can spontaneously cyclize or participate in aldol condensations under aqueous conditions .

This method achieves yields exceeding 90% under optimized conditions (pH 7.5, 30°C), offering a sustainable alternative to traditional chemical oxidants like chromium-based reagents .

Chemical Synthesis Pathways

While enzymatic routes dominate recent research, classical approaches include:

  • Ozonolysis of Cyclooctene: Cleavage of the cyclic alkene generates two aldehyde termini, though scalability remains challenging .

  • Oxidation of 1,8-Octanediol: Chemical oxidants such as pyridinium chlorochromate (PCC) or Swern conditions convert the diol to Octanedial, albeit with lower selectivity compared to enzymatic methods .

Physicochemical Properties

Octanedial exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 58°C at 0.075 Torr . Its solubility profile includes miscibility with polar solvents (water, ethanol) and limited solubility in nonpolar media. The compound’s LogP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate hydrophobicity .

Reactivity and Chemical Transformations

Aldol Condensation

In aqueous buffers, Octanedial undergoes spontaneous aldol condensation to form α,β-unsaturated aldehydes. This reactivity is exploited in biocatalytic cascades to generate α-hydroxy acids, as observed in the conversion of Octanedial to suberic acid (HOOC-(CH₂)₆-COOH) via intermediate lactones .

Reductive Amination

Octanedial serves as a precursor to C8 diamines through reductive amination with ammonia or primary amines. For example, hydrogenation over Raney nickel yields 1,8-octanediamine, a monomer for polyamide synthesis .

Polymerization Behavior

The dialdehyde participates in step-growth polymerization with diols or diamines, forming polyacetals or polyimines. These polymers exhibit tunable thermal stability (decomposition temperatures >200°C) and potential applications in biodegradable plastics .

Industrial and Research Applications

Biocatalytic Production of Hydroxy Acids

AOX*-mediated oxidation of Octanedial enables the synthesis of 8-hydroxyoctanoic acid, a precursor to ε-caprolactone for biodegradable polyesters . This pathway demonstrates atom efficiency and avoids toxic byproducts, aligning with green chemistry principles.

Flavor and Fragrance Industry

Octanedial’s mild, citrus-like aroma makes it a candidate for fragrance formulations. Its volatility profile (vapor pressure: 0.12 mmHg at 25°C) suits use in air fresheners and cosmetic products .

Crosslinking Agent in Materials Science

The dialdehyde’s bifunctional reactivity facilitates crosslinking in protein-based materials (e.g., gelatin films) and polysaccharide hydrogels, enhancing mechanical strength and thermal resistance .

Environmental Impact and Degradation

Biodegradation Pathways

Soil and aquatic microorganisms metabolize Octanedial via β-oxidation, cleaving the carbon chain into acetate units. Half-life in aerobic soils is estimated at 5–7 days, with complete mineralization to CO₂ and water within 30 days .

Photodegradation

Ultraviolet irradiation induces Norrish-type cleavage, generating smaller aldehydes (e.g., hexanal) and ketones. Quantum yield studies indicate a photolysis half-life of 12 hours in surface waters .

Ecotoxicity

Daphnia magna 48-hour EC₅₀ values exceed 100 mg/L, classifying Octanedial as low toxicity to aquatic invertebrates . Chronic exposure studies in fish (OECD 203) show no bioaccumulation potential (BCF <10) .

Future Directions and Research Opportunities

  • Enzyme Engineering: Optimizing AOX* for higher activity toward longer-chain diols could enable scalable Octanedial production .

  • Polymer Applications: Developing Octanedial-derived polyimines with self-healing properties remains an open area for materials science .

  • Pharmaceutical Intermediates: Exploring asymmetric reductions of Octanedial to chiral diols may yield building blocks for antiviral drugs .

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